1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine is an organic compound that features a bromophenyl group and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination of the phenyl ring: The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reaction: The brominated phenyl compound is then coupled with the imidazole derivative using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine
- 1-(2-Fluorophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine
- 1-(2-Iodophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine
Uniqueness
1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C14H18BrN3 |
---|---|
Molecular Weight |
308.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-[(1-ethylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H18BrN3/c1-3-18-9-8-16-14(18)10-17-11(2)12-6-4-5-7-13(12)15/h4-9,11,17H,3,10H2,1-2H3 |
InChI Key |
XQXAQBCJPWOUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CNC(C)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.